5-bromo-N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-9-3-4-12-11(7-9)13(8-10(2)18-12)19-16(20)14-5-6-15(17)21-14/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKKQAHDKMUMNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide typically involves the following steps:
Bromination: The furan ring is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Quinoline Derivative Formation: The 2,6-dimethylquinoline moiety is synthesized through a series of reactions starting from aniline derivatives, involving Friedländer synthesis or Skraup synthesis.
Amidation: The brominated furan is then coupled with the quinoline derivative through an amidation reaction, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for bromination and amidation steps, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline moiety can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of azido or thio-substituted derivatives.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Hydrolysis: Formation of carboxylic acid and amine.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 5-bromo-N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide typically involves the reaction of furan derivatives with quinoline-based amines. The synthetic route often utilizes palladium-catalyzed coupling reactions to achieve high yields and purity. The compound's structure can be confirmed through various spectroscopic methods such as NMR and mass spectrometry.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of this compound against resistant strains of bacteria, particularly those producing New Delhi Metallo-β-lactamase (NDM).
Case Study: Antibacterial Efficacy
- Pathogen Tested : Klebsiella pneumoniae (NDM-producing).
- Methodology : Agar well diffusion and broth microdilution methods were employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
- Results : The compound demonstrated a MIC of 0.39 μg/mL and an MBC of 0.78 μg/mL against resistant bacterial strains, indicating its potential as a lead compound for developing new antibacterial agents .
Anticancer Properties
Another area where this compound shows promise is in cancer therapy. Its structural features allow it to interact with various cellular targets involved in tumor growth.
Case Study: Antitumor Activity
- Cell Lines Tested : Various human cancer cell lines including HeLa (cervical carcinoma) and HCT116 (colon carcinoma).
- Methodology : Cell viability assays were conducted to assess the compound's cytotoxic effects.
- Results : The compound exhibited significant antiproliferative activity at low micromolar concentrations, surpassing the efficacy of standard chemotherapeutic agents like doxorubicin .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/MBC Values | Observations |
|---|---|---|---|
| Antibacterial | Klebsiella pneumoniae | MIC: 0.39 μg/mL | Effective against NDM-producing strains |
| Antitumor | HeLa, HCT116 | Low micromolar range | Superior activity compared to doxorubicin |
Mechanism of Action
The mechanism of action of 5-bromo-N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes such as kinases or proteases, leading to disruption of cellular signaling pathways.
Receptor Binding: It can bind to receptors like G-protein coupled receptors (GPCRs) or nuclear receptors, modulating their activity.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
The aliphatic 4-phenylbutyl chain in may balance solubility and lipophilicity, favoring pharmacokinetic properties.
Halogen Bonding and Electronic Effects :
- Bromine at position 5 of the furan ring is conserved across analogs, suggesting a critical role in electronic modulation or target interaction. The dual bromine atoms in could enhance binding affinity in halogen-rich environments.
- The formyl group in introduces an electrophilic site, enabling hydrogen bonding or covalent interactions with biological targets.
Structural Diversity and Biological Implications: Quinoline-containing analogs (target compound and ) may target enzymes like kinases or proteases due to their planar aromatic systems. The indolinone core in suggests a different mechanism, possibly involving allosteric modulation or redox activity.
Research Findings and Limitations
While direct biological data for the target compound are absent in the provided evidence, structural comparisons highlight design principles:
- Quinoline vs. Benzothiazole/Pyrimidine: Compounds like Z14 in (featuring a benzothiazole group) and pyrimidine-based analogs prioritize heteroaromatic diversity, which may influence target selectivity.
- Synthetic Accessibility : The synthesis of furan-2-carboxamide derivatives (e.g., ) often involves coupling reactions between furan carboxylic acids and amines, as demonstrated in .
Biological Activity
5-bromo-N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with quinoline-based amines. The process often employs various coupling reactions such as Suzuki or Buchwald-Hartwig cross-coupling to achieve high yields and purity.
Antibacterial Activity
Research indicates that this compound exhibits promising antibacterial properties. In vitro studies have shown its effectiveness against multidrug-resistant strains of bacteria:
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| This compound | 6.25 mg/mL | 12.5 mg/mL |
These values suggest that the compound has a strong inhibitory effect on bacterial growth, particularly against strains resistant to conventional antibiotics .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes. Notably, it has shown competitive inhibition against alkaline phosphatase with an IC50 value of 1.469 ± 0.02 µM. This suggests that it may be useful in therapeutic applications where modulation of enzyme activity is desired .
The biological activity of this compound can be attributed to its structural features that facilitate binding to target proteins. Molecular docking studies reveal multiple hydrogen bonds and hydrophobic interactions with key amino acid residues in target enzymes and bacterial proteins.
Molecular Docking Studies
Molecular docking simulations have demonstrated that the compound binds effectively to the active sites of target proteins, indicating strong potential for drug development:
| Protein Target | Binding Energy (ΔG) |
|---|---|
| Alkaline Phosphatase | -7.5648 kCal/mole |
| DNA Gyrase | -8.1234 kCal/mole |
These binding energies suggest a high affinity for these targets, further supporting its potential as an antibacterial agent .
Case Studies
Several studies have highlighted the effectiveness of this compound in various biological assays:
- Antibacterial Efficacy : A study conducted on the antibacterial activity against XDR Salmonella Typhi reported significant inhibition with a clear zone of inhibition measuring 17 mm at a concentration of 6.25 mg/mL .
- Enzyme Kinetics : Detailed enzyme kinetics revealed that the compound acts as a competitive inhibitor for alkaline phosphatase, which could be beneficial in conditions where enzyme overactivity is implicated .
- In Silico Studies : Computational analyses have confirmed the stability and strength of interactions between the compound and its targets, reinforcing the findings from experimental studies .
Q & A
Q. How can researchers elucidate the metabolic stability of this compound in preclinical models?
- Methodology : Conduct hepatic microsome assays (human/rodent) to identify major metabolites (e.g., CYP450-mediated oxidation of the furan ring). Use LC-QTOF-MS for metabolite profiling and Molecular Dynamics (MD) simulations to predict interactions with metabolic enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
